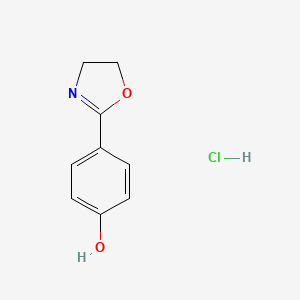
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo(82222,526,9)octadeca-1,5,9-triene is a complex organic compound with the molecular formula C18H24 It is characterized by a unique tetracyclic structure, which includes multiple fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygen-containing derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the addition of hydrogen atoms to the molecule.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
Aplicaciones Científicas De Investigación
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic systems and to develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It may be used in the development of advanced materials with specific mechanical or electronic properties.
Mecanismo De Acción
The mechanism by which Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene exerts its effects is largely dependent on its interactions with other molecules. Its rigid, polycyclic structure allows it to fit into specific molecular targets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-diene
- Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-tetraene
Uniqueness
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene is unique due to its specific arrangement of fused rings and the presence of three double bonds. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
91266-48-7 |
|---|---|
Fórmula molecular |
C18H24 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
tetracyclo[8.2.2.22,5.26,9]octadeca-1,5,9-triene |
InChI |
InChI=1S/C18H24/c1-2-14-4-3-13(1)15-5-7-17(8-6-15)18-11-9-16(14)10-12-18/h1-12H2 |
Clave InChI |
VXLJBHQLZXSBLF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3CCC(=C4CCC(=C1CC2)CC4)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


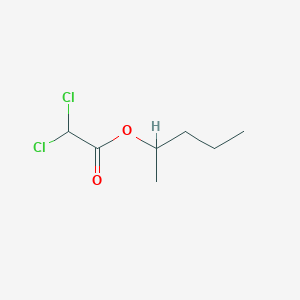


![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
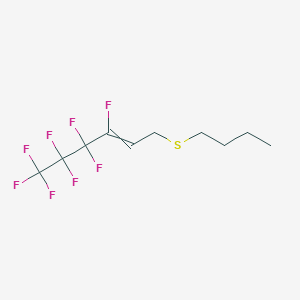
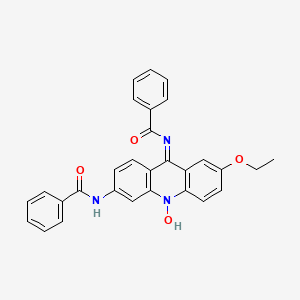
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
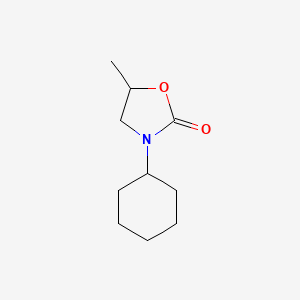




![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
